3-(benzenesulfonyl)-1-butyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one
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Overview
Description
3-(benzenesulfonyl)-1-butyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is an intriguing compound that belongs to the quinoline family. This compound boasts a unique structure that features a benzenesulfonyl group, a butyl chain, a fluorine atom, and a morpholine ring, making it a notable candidate for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis from Quinoline Derivatives: : The preparation of 3-(benzenesulfonyl)-1-butyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one typically involves the synthesis from quinoline derivatives
Morpholine Addition: : Finally, the morpholine ring is introduced via nucleophilic substitution reactions, where the intermediate compound reacts with morpholine under suitable conditions to form the final product.
Industrial Production Methods
In industrial settings, the synthesis of this compound is carried out in large-scale reactors. The key steps involve optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. Automated systems and continuous flow reactors are often employed to streamline the production process and ensure consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the benzenesulfonyl group, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: : The quinoline ring and benzenesulfonyl group can also participate in reduction reactions, yielding various reduced analogs.
Substitution: : The fluorine atom and morpholine ring make this compound amenable to nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Typical oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or potassium permanganate.
Reduction: : Common reducing agents involve hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: : Reagents such as halogens, nucleophiles (e.g., amines), and electrophiles (e.g., alkyl halides) are frequently used under controlled pH and temperature conditions.
Major Products Formed
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Partially or fully reduced quinoline derivatives.
Substitution Products: : Substituted quinoline analogs with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, 3-(benzenesulfonyl)-1-butyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is utilized as a building block for synthesizing more complex molecules. Its unique structure serves as a versatile intermediate in the development of new chemical entities.
Biology
This compound finds applications in biological research as a probe for studying cellular processes. Its ability to interact with specific molecular targets makes it useful in elucidating mechanisms of action at the cellular level.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for activities against various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
In the industrial sector, this compound's derivatives are used in the development of agrochemicals, materials science, and as specialty chemicals for various applications, including catalysts and dyes.
Mechanism of Action
The mechanism by which 3-(benzenesulfonyl)-1-butyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one exerts its effects is primarily through interaction with specific molecular targets. The benzenesulfonyl group often engages in binding interactions with enzymes or receptors, while the morpholine ring enhances solubility and membrane permeability. These interactions influence signaling pathways and biochemical processes within cells.
Comparison with Similar Compounds
When compared to similar compounds, such as 6-fluoroquinolines or benzenesulfonyl-substituted quinolines, 3-(benzenesulfonyl)-1-butyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one stands out due to its unique combination of functional groups. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for specific applications.
List of Similar Compounds
6-Fluoroquinoline derivatives.
Benzenesulfonyl-substituted quinolines.
Morpholine-containing quinoline analogs.
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Properties
IUPAC Name |
3-(benzenesulfonyl)-1-butyl-6-fluoro-7-morpholin-4-ylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O4S/c1-2-3-9-26-16-22(31(28,29)17-7-5-4-6-8-17)23(27)18-14-19(24)21(15-20(18)26)25-10-12-30-13-11-25/h4-8,14-16H,2-3,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGBIENYAWJMAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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